2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzoxazole ring fused with a benzene ring, and a chloro substituent on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4,5,6,7-tetrahydro-2,1-benzoxazole.
Scientific Research Applications
Medicinal Chemistry: Investigated for its cytotoxic activity against cancer cell lines.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide
Uniqueness
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific structural features, such as the benzoxazole ring and the chloro substituent on the benzamide moiety
Properties
Molecular Formula |
C14H13ClN2O2 |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-7-3-1-5-9(11)13(18)16-14-10-6-2-4-8-12(10)17-19-14/h1,3,5,7H,2,4,6,8H2,(H,16,18) |
InChI Key |
HSIGCCFPMXIOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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